tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEBXFPIYOALSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : Approximately 285.76 g/mol
- Structural Features : Contains a tert-butyl group, a chlorophenyl moiety, and a pyrrolidine ring.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Endocannabinoid System Modulation : It has been identified as a modulator of the endocannabinoid system, particularly interacting with enzymes like monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6). These interactions are crucial for lipid metabolism and signaling pathways related to pain modulation and inflammation.
- Inhibition of Signaling Pathways : The compound has shown potential as an inhibitor in specific signaling pathways, notably the fractalkine-CX3CR1 pathway, which is implicated in inflammatory responses and neuroprotection. This suggests its potential therapeutic applications in neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activities observed for this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Carbamate with chlorophenyl and pyrrolidine | Significant modulation of endocannabinoid system; inhibition of fractalkine-CX3CR1 pathway | Potential for neuroprotective effects |
| Tert-butyl N-(4-chlorophenyl)carbamate | Carbamate with chlorophenyl | Moderate activity against certain enzymes | Lacks pyrrolidine ring |
| Tert-butyl 1-benzylpiperidine-4-carboxylic acid | Piperidine instead of pyrrolidine | Higher affinity for certain receptors | Different ring structure |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound exhibited high inhibitory potency against MAGL, with an IC50 value indicating strong interaction with the endocannabinoid system. This suggests its potential use in managing pain and inflammation.
- Animal Models : In vivo studies using rodent models have shown that administration of this compound led to significant reductions in pain-related behaviors, supporting its role as an analgesic agent through endocannabinoid modulation .
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially through its influence on neuroinflammatory pathways. This could be beneficial in conditions such as Alzheimer’s disease or multiple sclerosis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Research Findings
- Antimicrobial Activity: Quinoline-containing analogs (int-24) demonstrate potent efflux pump inhibition in Klebsiella pneumoniae, with IC₅₀ values <1 μM .
- Metabolic Stability : Fluorinated derivatives (e.g., 2094642-42-7) show prolonged half-lives (>6 hours) in rodent liver microsomes due to reduced CYP450-mediated oxidation .
Preparation Methods
Synthesis via Palladium-Catalyzed Cross-Coupling
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of Pyrrolidine Intermediate | Starting from a suitable pyrrolidine derivative with a leaving group (e.g., bromide or iodide) at the 4-position | Provides a reactive site for cross-coupling |
| 2. Suzuki-Miyaura Coupling | 3-chlorophenyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or dioxane), elevated temperature (80-100°C) | Couples the 3-chlorophenyl group onto the pyrrolidine ring |
| 3. Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Protects the amine group as tert-butyl carbamate |
This method is favored for its selectivity and ability to tolerate various functional groups, allowing for high yields and purity.
Alternative Routes
Nucleophilic Substitution: Starting from a 4-halo-substituted pyrrolidine, nucleophilic aromatic substitution with 3-chlorophenyl nucleophiles can be employed, although less common due to lower selectivity.
Reductive Amination: Coupling of 3-chlorobenzaldehyde with a Boc-protected pyrrolidine amine followed by reduction can be used, but this requires careful control of stereochemistry.
The Boc group is stable under the cross-coupling conditions, allowing for its introduction either before or after the arylation step without significant deprotection or degradation.
Use of palladium catalysts with bulky phosphine ligands improves coupling efficiency and reduces side reactions.
Reaction solvents like dioxane or toluene with aqueous bases optimize the Suzuki-Miyaura coupling yield.
Purification is typically achieved by column chromatography or crystallization, yielding the compound with high purity (>98%) as reported by commercial suppliers.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd2(dba)3, or Pd(OAc)2 with ligands | Choice affects yield and reaction time |
| Base | K2CO3, Na2CO3, Cs2CO3 | K2CO3 commonly used |
| Solvent | Toluene, dioxane, THF | Mixtures with water sometimes used |
| Temperature | 80-100°C | Elevated temperature required |
| Reaction Time | 12-24 hours | Depends on substrate and catalyst |
| Boc Protection | Boc2O, triethylamine, DCM, room temp | Typically quantitative conversion |
| Purification | Column chromatography, recrystallization | Yields >90% purity achievable |
The stereochemistry of the pyrrolidine ring is generally controlled by the choice of starting materials and reaction conditions to ensure the desired diastereomer is obtained.
The presence of the 3-chlorophenyl substituent influences the compound’s reactivity and biological activity, necessitating precise control during synthesis.
Industrial scale synthesis may employ continuous flow reactors to improve reaction control and scalability.
The preparation of tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate is efficiently achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitably functionalized pyrrolidine intermediate with 3-chlorophenyl boronic acid, followed by Boc protection of the amine group. Optimization of catalyst, base, solvent, and temperature parameters allows for high yields and purity. The Boc group’s stability under these conditions facilitates flexible synthetic routes. This compound serves as a valuable intermediate in pharmaceutical research and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate, and what experimental conditions optimize yield?
- Methodology : The compound can be synthesized via a multi-step process involving:
- Step 1 : Formation of the pyrrolidine scaffold with a 3-chlorophenyl substituent.
- Step 2 : Protection of the amine group using tert-butyl carbamate under anhydrous conditions.
- Key Conditions : Use of catalysts like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Data Table :
| Reagent/Condition | Role | Optimal Range |
|---|---|---|
| DMAP | Catalyst | 0.1–0.3 equiv |
| Triethylamine | Base | 2–3 equiv |
| Temperature | Reaction control | 0–20°C |
Q. How can the stereochemistry of the pyrrolidine ring be confirmed?
- Methodology :
- X-ray Crystallography : Resolve the absolute configuration of the (3R,4S) stereoisomer (if applicable) .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- Optical Rotation : Compare experimental [α]D values with literature data for stereochemical assignment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 3-chlorophenyl; pyrrolidine protons at δ 2.5–3.5 ppm) .
- HRMS : Validate molecular weight (C₁₅H₂₁ClN₂O₂; exact mass 296.1292) .
- IR : Detect carbamate C=O stretch near 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for derivatization of this compound?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic substitution at the carbamate group.
- Reaction Path Optimization : Apply density functional theory (DFT) to identify low-energy intermediates, reducing trial-and-error experimentation .
- Case Study : A 2024 study used DFT to predict regioselectivity in fluorinated carbamate derivatives, achieving 85% accuracy in product prediction .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Troubleshooting Framework :
Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl N-[(3R,4S)-3-fluoro-4-piperidyl]carbamate ).
Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility in the pyrrolidine ring.
Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .
Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?
- Experimental Design :
- pH Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, monitoring degradation via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to protect the carbamate group from hydrolysis .
- Data Table :
| pH | % Degradation (24 h) | Major Degradant |
|---|---|---|
| 2 | 35% | 3-Chlorophenylpyrrolidine |
| 7 | 5% | None detected |
| 12 | 90% | tert-Butyl alcohol |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Root Causes :
- Purity Differences : Ensure >97% ee via chiral HPLC; impurities may inhibit or enhance activity .
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Resolution Protocol :
Replicate experiments with independently synthesized batches.
Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
